Cas no 1897498-12-2 (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate)

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate 化学的及び物理的性質
名前と識別子
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- 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-, hydrate (1:1)
- 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate
-
- MDL: MFCD18207731
- インチ: 1S/C15H10O6.H2O/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15;/h1-6,16-18,20H;1H2
- InChIKey: OZWWTNQYEHEUHC-UHFFFAOYSA-N
- ほほえんだ: O=C1C(=C(C2C=CC(O)=CC=2)OC2=CC(O)=CC(O)=C12)O.O
計算された属性
- せいみつぶんしりょう: 304.05830272g/mol
- どういたいしつりょう: 304.05830272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 451
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-206857-0.25g |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate |
1897498-12-2 | 0.25g |
$29.0 | 2023-09-16 | ||
Enamine | EN300-206857-5.0g |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate |
1897498-12-2 | 5.0g |
$62.0 | 2023-02-22 | ||
Enamine | EN300-206857-10g |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate |
1897498-12-2 | 10g |
$166.0 | 2023-09-16 | ||
Enamine | EN300-206857-0.05g |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate |
1897498-12-2 | 0.05g |
$26.0 | 2023-09-16 | ||
Enamine | EN300-206857-2.5g |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate |
1897498-12-2 | 2.5g |
$55.0 | 2023-09-16 | ||
Enamine | EN300-206857-10.0g |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate |
1897498-12-2 | 10.0g |
$122.0 | 2023-02-22 | ||
Enamine | EN300-206857-0.5g |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate |
1897498-12-2 | 0.5g |
$30.0 | 2023-09-16 | ||
abcr | AB137599-100 mg |
Kaempferol hydrate, 97%; . |
1897498-12-2 | 97% | 100mg |
€65.00 | 2023-06-24 | |
Enamine | EN300-206857-0.1g |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate |
1897498-12-2 | 0.1g |
$27.0 | 2023-09-16 | ||
Enamine | EN300-206857-1g |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate |
1897498-12-2 | 1g |
$32.0 | 2023-09-16 |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrateに関する追加情報
Introduction to 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate (CAS No. 1897498-12-2)
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate, identified by its CAS number 1897498-12-2, is a compound of significant interest in the field of pharmaceutical chemistry and natural product research. This chromenone derivative, also known as a flavonoid-like structure, has garnered attention due to its structural complexity and potential biological activities. The compound features multiple hydroxyl groups and a phenyl substituent, which contribute to its unique chemical properties and reactivity.
The molecular structure of 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate consists of a chromenone core with three hydroxyl groups at the 3, 5, and 7 positions, along with a 4-hydroxyphenyl group at the 2-position. This arrangement imparts significant electronic and steric effects, making it a versatile scaffold for further chemical modifications and biological evaluations. The presence of multiple hydroxyl groups enhances the compound's solubility in polar solvents and its potential for hydrogen bonding interactions, which are critical for biological activity.
In recent years, there has been growing interest in chromenone derivatives due to their demonstrated pharmacological properties. Studies have shown that compounds with similar structures exhibit anti-inflammatory, antioxidant, and anticancer activities. The 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate molecule is no exception. Research has indicated that this compound may possess significant therapeutic potential, particularly in the context of chronic diseases characterized by oxidative stress and inflammation.
One of the most compelling aspects of 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate is its ability to interact with various biological targets. The hydroxyl-rich structure allows for multiple binding interactions with enzymes and receptors involved in cellular signaling pathways. For instance, studies have suggested that this compound may inhibit the activity of lipoxygenase enzymes, which are key players in the production of pro-inflammatory mediators. Additionally, its antioxidant properties have been attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
The synthesis of 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate presents both challenges and opportunities for chemists. The multi-step synthesis typically involves condensation reactions followed by oxidation steps to introduce the hydroxyl groups at specific positions. The hydration state of the compound also plays a role in its reactivity and stability, making it an interesting subject for further synthetic exploration.
Recent advances in computational chemistry have enabled more efficient design and optimization of chromenone derivatives like 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate. Molecular modeling techniques can predict binding affinities and interactions with biological targets, allowing researchers to tailor the structure for enhanced activity. These computational methods are particularly valuable in drug discovery pipelines where rapid screening of numerous compounds is essential.
The pharmacological evaluation of 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate has revealed several promising avenues for therapeutic intervention. In vitro studies have demonstrated its efficacy in reducing inflammation and oxidative stress in various cell lines. Furthermore, preliminary animal models suggest that this compound may have protective effects against neurodegenerative diseases by mitigating neuronal damage caused by oxidative stress.
The potential applications of 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate extend beyond traditional pharmaceuticals. Its structural properties make it an excellent candidate for use as an intermediate in the synthesis of more complex molecules with tailored biological activities. Additionally, its stability and solubility characteristics could make it suitable for formulation into nutraceutical supplements aimed at supporting immune function and reducing chronic inflammation.
As research continues to uncover new therapeutic applications for chromenone derivatives like 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate, it is likely that this compound will play an increasingly important role in drug development pipelines. Its unique structural features and demonstrated biological activities make it a valuable asset for researchers seeking novel treatments for a wide range of diseases.
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